molecular formula C12H15N3O B13072024 4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one

4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B13072024
M. Wt: 217.27 g/mol
InChI Key: BOOUYUCGXHPCCS-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that features a pyrrolidine ring fused to a tetrahydroquinoxalinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the construction of the pyrrolidine ring followed by its fusion with the tetrahydroquinoxalinone core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a diketone can lead to the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine or quinoxalinone rings .

Scientific Research Applications

4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure with a five-membered ring, used widely in medicinal chemistry.

    Quinoxalinone: The core structure of the compound, known for its biological activity.

    Morpholine: Another heterocyclic compound with similar applications in drug discovery.

Uniqueness

4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its fused ring structure, which provides a distinct three-dimensional shape and electronic properties. This uniqueness enhances its ability to interact with specific molecular targets, making it a valuable compound in various scientific research fields .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-pyrrolidin-3-yl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C12H15N3O/c16-12-8-15(9-5-6-13-7-9)11-4-2-1-3-10(11)14-12/h1-4,9,13H,5-8H2,(H,14,16)

InChI Key

BOOUYUCGXHPCCS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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